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Introduction

Anidoxime, chemically identified as 3-diethylamino-1-phenyl-1-propanone oxime, is a notable
compound in medicinal chemistry. This document provides a comprehensive, step-by-step
protocol for the synthesis of Anidoxime and its subsequent conversion to the more stable
hydrochloride salt. The synthetic route is a two-step process commencing with the Mannich
reaction to form the key intermediate, 3-diethylamino-1-phenyl-1-propanone, followed by an
oximation reaction to yield Anidoxime. The final step involves the formation of the hydrochloride
salt. It is important to note that the name "Anidoxime" has also been associated in some
databases with a different, more complex O-carbamoyl oxime structure. This protocol
specifically details the synthesis of 3-diethylamino-1-phenyl-1-propanone oxime hydrochloride.

The protocols provided herein are based on established organic chemistry principles and
analogous reactions found in the literature, offering a reliable method for the laboratory-scale
preparation of this compound. All quantitative data, including yields and physical properties of
intermediates and analogous compounds, are summarized for clarity. A visual workflow of the
synthesis is also provided.

Experimental Protocols
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Step 1: Synthesis of 3-Diethylamino-1-phenyl-1-
propanone Hydrochloride (Mannich Reaction)

This procedure is adapted from the well-established Mannich reaction protocol for the synthesis
of B-aminoketones.[1]

Materials:

Acetophenone

Paraformaldehyde

Diethylamine hydrochloride

Concentrated Hydrochloric Acid (HCI)

95% Ethanol

Acetone
Procedure:

e To a 500 mL round-bottom flask equipped with a reflux condenser, add acetophenone (0.5
mole), diethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]

o Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

o Heat the mixture to reflux using a heating mantle for 2 hours. The reaction mixture should
become a homogeneous, yellowish solution.[1]

« If the solution is not clear after reflux, filter it while hot through a pre-heated funnel.[1]
o Transfer the clear, hot solution to a 1 L Erlenmeyer flask.
e Cool the solution in an ice bath to induce crystallization of the product.

o Add 200 mL of acetone to the cold solution to further precipitate the product and to keep any
unreacted amine salt in solution.[1]
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o Collect the crystalline product by vacuum filtration and wash the crystals with a small amount
of cold acetone.

e The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone to
yield purified 3-diethylamino-1-phenyl-1-propanone hydrochloride.[1]

Step 2: Oximation of 3-Diethylamino-1-phenyl-1-
propanone to form Anidoxime

This protocol is a general procedure for the formation of an oxime from a ketone.
Materials:

» 3-Diethylamino-1-phenyl-1-propanone hydrochloride

e Sodium hydroxide (NaOH) or other suitable base

¢ Hydroxylamine hydrochloride (NH20OH-HCI)

e Sodium acetate

e Ethanol

o Water

o Diethyl ether or other suitable extraction solvent

Procedure:

Part A: Preparation of the Free Base

» Dissolve the 3-diethylamino-1-phenyl-1-propanone hydrochloride from Step 1 in water.

o Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the
mixture (to approximately pH 10-12), which will liberate the free amine as an oil.

o Extract the oily free base with diethyl ether.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the 3-diethylamino-1-phenyl-1-propanone free
base.

Part B: Oximation

Dissolve the 3-diethylamino-1-phenyl-1-propanone free base in ethanol in a round-bottom
flask.

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in
a minimal amount of hot water, then add it to the ethanolic solution of the ketone.

Heat the resulting mixture to reflux for 1-2 hours.
Monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol
under reduced pressure.

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl
acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate in vacuo to yield crude Anidoxime (3-diethylamino-1-phenyl-1-propanone
oxime). The product can be purified by column chromatography if necessary.

Step 3: Formation of Anidoxime Hydrochloride

This is a standard procedure for the formation of a hydrochloride salt from a basic amine

compound.

Materials:

Anidoxime (from Step 2)

Anhydrous diethyl ether

o Ethereal HCI (a solution of HCI gas in anhydrous diethyl ether) or HCI gas
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Procedure:
o Dissolve the purified Anidoxime free base in anhydrous diethyl ether.
e Cool the solution in an ice bath.

o Slowly add a solution of ethereal HCI dropwise with stirring. A white precipitate of Anidoxime
hydrochloride should form immediately.

o Continue adding the HCI solution until no further precipitation is observed.

o Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous
diethyl ether, and dry under vacuum to yield Anidoxime hydrochloride.

Data Presentation

Table 1. Summary of Quantitative Data for the Synthesis of Anidoxime Hydrochloride and
Intermediates.
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. Molecular . .
Compound Chemical . Physical . Melting
Weight ( Yield (%) .
Name Formula State Point (°C)
g/mol )
Acetophenon o
CsHsO 120.15 Liquid - 19-20
e
Diethylamine )
_ CsH11N-HCI 109.60 Solid - 223.5
Hydrochloride
3-
Diethylamino- Oil (as free Not
C13H19NO 205.30 - _
1-phenyl-1- base) applicable
propanone
3 Data not
) ) available
Diethylamino- i
C13H1sNO-H Crystalline (analogous
1-phenyl-1- 241.76 ) ~60-70* ) ]
Cl Solid dimethylamin
propanone
0 HCI: 155-
HCI
156[1])
Anidoxime o Data not
C13H20N20 220.31 Solid/Oil >90** )
(free base) available
Anidoxime C13H20N20-H Crystalline Data not
) 256.77 _ >QQ*+* _
Hydrochloride CI Solid available

* Yield is estimated based on the reported yield for the analogous dimethylamino compound.[1]
** Oximation reactions typically proceed in high yield. *** Salt formation is generally a high-
yielding reaction.

Expected Analytical Data for Anidoxime (3-diethylamino-1-phenyl-1-propanone oxime):

e 1H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methylene
protons of the propyl chain, the methylene and methyl protons of the diethylamino group,
and a characteristic broad singlet for the oxime hydroxyl proton.
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¢ 13C NMR: Resonances for the carbons of the phenyl ring, the carbonyl carbon (or C=N
carbon of the oxime), the methylene carbons of the propyl chain, and the carbons of the
diethylamino group.

¢ Mass Spectrometry (EI): A molecular ion peak (M*) corresponding to the molecular weight of
the free base (220.31 g/mol).

Visualization of the Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Detailed Synthesis Protocol for Anidoxime
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244366#detailed-synthesis-protocol-for-anidoxime-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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